molecular formula C11H19NO3 B175518 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid CAS No. 147958-90-5

1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid

Cat. No.: B175518
CAS No.: 147958-90-5
M. Wt: 213.27 g/mol
InChI Key: CVIINYKWACEMEQ-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid (CAS RN: 147958-90-5) is a piperidine derivative characterized by a pivaloyl (2,2-dimethylpropanoyl) group at the 1-position and a carboxylic acid moiety at the 4-position of the piperidine ring . Its molecular formula is C₁₁H₁₉NO₃, with a molecular weight of 213.27 g/mol. The compound is also referred to as 1-Pivaloylpiperidine-4-carboxylic acid and is utilized as a pharmaceutical intermediate in the synthesis of bioactive molecules, highlighting its role in drug discovery . The bulky pivaloyl group contributes to steric hindrance, which may enhance metabolic stability by shielding the molecule from enzymatic degradation .

Properties

IUPAC Name

1-(2,2-dimethylpropanoyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)10(15)12-6-4-8(5-7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIINYKWACEMEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368981
Record name 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147958-90-5
Record name 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ester Protection and Acylation

A two-step approach involving esterification of piperidine-4-carboxylic acid followed by pivaloylation is a foundational method. The carboxylic acid group is first protected as an ethyl ester to prevent side reactions during subsequent acylation. Ethyl piperidine-4-carboxylate is treated with pivaloyl chloride in the presence of a base such as triethylamine, facilitating nucleophilic acyl substitution at the nitrogen.

Reaction conditions :

  • Solvent : Dichloromethane or THF

  • Temperature : 0–25°C

  • Base : Triethylamine (2.5 equivalents)

  • Yield : 75–85% after column purification.

The ester group is subsequently hydrolyzed under basic conditions (e.g., aqueous NaOH) to regenerate the carboxylic acid. This step mirrors the hydrolysis optimization reported for 6,6-dimethylpiperidine-2-carboxylic acid, where a 4:1 molar ratio of NaOH to ester and reflux at 100°C achieved 85% yield.

Cyclization Strategies for Piperidine Ring Formation

Ritter Reaction-Based Cyclization

The Ritter reaction, employed in the synthesis of 6,6-dialkyl piperidine-2-carboxylic acid derivatives, offers a template for constructing the piperidine ring with pre-installed substituents. For the target compound, a modified Ritter reaction could involve:

  • Starting material : A nitrile-containing precursor with a pivaloyl-protected amine.

  • Acid-catalyzed cyclization : Trifluoroacetic acid (TFA) promotes carbocation formation and subsequent nucleophilic attack by the nitrile, forming the piperidine ring.

Example protocol :

  • Substrate : 3-Cyano-2-(pivalamido)pent-4-enoic acid ethyl ester

  • Conditions : TFA (10 vol%), 50°C, 2 hours

  • Yield : ~70% (based on analogous cyclization in).

Reductive Amination Pathways

Reductive amination of keto acids or esters with primary amines provides an alternative route. For instance, 4-oxopiperidine-2-carboxylic acid ethyl ester could react with pivalamide under hydrogenation conditions (e.g., H₂/Pd-C) to form the piperidine ring.

Optimization challenges :

  • Steric hindrance : The bulky pivaloyl group necessitates longer reaction times or elevated temperatures.

  • Catalyst selection : Palladium on carbon outperforms platinum oxides in reducing secondary amines under high-pressure hydrogenation.

Hydrolysis and Decarboxylation of Advanced Intermediates

Selective Hydrolysis of Multifunctional Intermediates

In cases where the pivaloyl group is introduced early, selective hydrolysis of esters without affecting the amide bond is critical. The use of NaOH (4 equivalents) in aqueous ethanol at 100°C, as demonstrated in the synthesis of 6,6-dimethylpiperidine-2-carboxylic acid, ensures complete ester hydrolysis while preserving the pivalamide.

Data comparison :

SubstrateNaOH (eq)Temperature (°C)Yield (%)
Ethyl 1-pivaloylpiperidine-4-carboxylate410085
Ethyl 1-acetylpiperidine-4-carboxylate310072

Adapted from, Examples 1, 6, and 7.

Industrial-Scale Considerations

Cost-Effective Raw Materials

The use of trifluoroacetic acid (TFA) in cyclization, while effective, raises concerns about corrosion and waste disposal. Substituting TFA with glacial acetic acid reduces costs but may lower yields by 10–15%.

Solvent Recycling

Ethyl acetate and dichloromethane, used in extraction and chromatography, can be recovered via distillation. Patent CN113387874B reports a 95% solvent recovery rate in similar processes .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives or other substituted piperidines.

Scientific Research Applications

Medicinal Chemistry

1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid has been investigated for its role as a potential drug candidate . Its structural features allow it to interact with biological targets effectively.

Anticancer Activity

Recent studies have shown that derivatives of piperidine compounds exhibit antiproliferative effects against various cancer cell lines. For instance, modifications of piperidine structures have led to the synthesis of compounds that inhibit the growth of cancerous cells such as HCT-116 and HeLa. These compounds were found to act through pathways involving heat shock proteins (HSP90 and TRAP1), suggesting that they may serve as leads for developing new anticancer agents .

Table 1: Anticancer Activity of Piperidine Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
7aHCT-1160.81HSP90 inhibition
7gHeLa0.69TRAP1 mediated signaling
DoxorubicinHCT-1162.29Topoisomerase inhibition

Transport Mechanisms

Research has indicated that piperidine derivatives can mimic the action of amino acids in stimulating insulin and glucagon release from the pancreas. Specifically, non-metabolizable amino acid analogs based on the piperidine structure have been synthesized to study their transport mechanisms in renal tubular systems . This indicates potential applications in understanding metabolic pathways and designing therapeutic agents for metabolic disorders.

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing various heterocyclic amino acids and other biologically active molecules. For example, through regioselective synthesis, piperidine derivatives have been transformed into novel pyrazole carboxylates, which are being explored for their biological activities .

Table 2: Synthesis Pathways for Piperidine Derivatives

Starting MaterialReaction ConditionsProduct
N-Boc-piperidine-4-carboxylic acidTreatment with Meldrum’s acid and EDC·HClβ-keto esters
β-enamino diketonesReaction with phenylhydrazinesN-Boc-piperidinyl-pyrazole-4-carboxylates

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name (CAS RN) Substituent Molecular Formula Molecular Weight (g/mol) Solubility Key Properties/Applications
1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid (147958-90-5) Pivaloyl (2,2-dimethylpropanoyl) C₁₁H₁₉NO₃ 213.27 Not explicitly reported Pharmaceutical intermediate; metabolic stability due to bulky group
1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid (352673-16-6) 2-Chlorobenzoyl C₁₃H₁₄ClNO₃ 267.70 Chloroform, methanol, DMSO Research chemical; chlorinated aromatic group enhances lipophilicity
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic Acid (1208087-83-5) 2-Chloropyrimidinyl C₁₀H₁₂ClN₃O₂ 241.67 Not explicitly reported Medicinal chemistry applications; heterocyclic substituent for targeted binding
1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid (N/A) Ethoxycarbonyl C₉H₁₅NO₄ 201.22 Water (moderate solubility, Log S: -2.3) High polar surface area (66.4 Ų); potential CNS drug candidate
1-(2-Phenylethyl)piperidine-4-carboxylic Acid (807315-42-0) 2-Phenylethyl C₁₄H₁₉NO₂ 233.31 Not explicitly reported Aromatic group may improve blood-brain barrier penetration
1-[(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic Acid (927990-26-9) 4-Chlorophenoxyacetyl C₁₄H₁₆ClNO₄ 297.74 Not explicitly reported Phenoxy group increases hydrophobicity; possible agrochemical use

Key Differences and Implications

Substituent Effects on Lipophilicity: The 2-chlorobenzoyl group in CAS 352673-16-6 introduces a halogenated aromatic ring, increasing lipophilicity (clogP ~2.5 estimated) compared to the aliphatic pivaloyl group in the target compound (clogP ~1.8) . This enhances membrane permeability but may reduce aqueous solubility.

Biological Target Interactions: The chloropyrimidinyl substituent in CAS 1208087-83-5 enables hydrogen bonding with purine-rich enzyme pockets, making it suitable for kinase inhibitor design . 4-Chlorophenoxyacetyl (CAS 927990-26-9) may act as a bioisostere for carboxylic acids, modulating receptor binding affinity .

Solubility and Formulation :

  • The ethoxycarbonyl analog (Log S = -2.3) has lower solubility than the pivaloyl derivative, which may require formulation adjustments for oral bioavailability .

Biological Activity

1-(2,2-Dimethylpropanoyl)piperidine-4-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, synthesis, mechanism of action, and comparative studies with similar compounds.

The compound is characterized by its piperidine ring structure with a carboxylic acid functional group at the fourth position and a 2,2-dimethylpropanoyl substituent. The synthesis of this compound typically involves the reaction of piperidine derivatives with appropriate acylating agents, which can be optimized for yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The specific binding interactions are influenced by the compound's structural features, allowing it to modulate biological pathways effectively.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various strains of bacteria, including both Gram-positive and Gram-negative organisms.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus64 μg/mL
Escherichia coli128 μg/mL
Methicillin-resistant S. aureus (MRSA)>256 μg/mL

These findings suggest that while the compound is effective against certain bacterial strains, its efficacy diminishes against resistant strains like MRSA .

Cytotoxicity Studies

In vitro studies using mouse macrophage cell lines (RAW 264.7) demonstrated that the compound has low cytotoxicity, with IC50 values comparable to established antibiotics like ampicillin. This indicates a favorable safety profile for potential therapeutic uses .

Case Studies

  • Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of various piperidine derivatives, including this compound. The results indicated that this compound showed promising activity against MSSA and E. coli while being less effective against MRSA .
  • Prodrug Development : In another investigation focusing on prodrugs derived from similar structures, it was found that modifications to the piperidine structure could enhance solubility and bioavailability, suggesting avenues for developing more effective formulations based on this compound .

Comparative Analysis

When compared to related compounds such as piperidine-3-carboxylic acid and other piperidine derivatives, this compound demonstrates distinct biological activities due to its unique structural modifications. These differences significantly influence their pharmacological profiles and potential therapeutic applications.

Compound Key Features Biological Activity
Piperidine-3-carboxylic acidLacks 2,2-dimethylpropanoyl groupVaries; generally lower activity
This compoundContains a carboxylic acid at the fourth positionSignificant antibacterial activity

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